8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
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Overview
Description
The compound is a derivative of 1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one, which is a polycyclic compound with multiple rings. It has a nitrobenzyl group attached, which could potentially influence its reactivity and properties .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures often involve multistep syntheses. For instance, nitration could be used to introduce the nitro group, and a Friedel-Crafts alkylation could be used to attach the benzyl group .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to its polycyclic nature and the presence of the nitrobenzyl group. The nitro group is a meta-director, meaning it directs further substitutions to the meta position .Chemical Reactions Analysis
The nitro group in the compound could potentially undergo reduction reactions to form amines. Additionally, the compound could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of the nitro group could increase its reactivity. The compound’s solubility would likely be influenced by the polycyclic structure .Scientific Research Applications
Topoisomerase I-Targeting Activity and Cytotoxicity
Compounds structurally related to the one have been synthesized and assessed for their topoisomerase I (TOP1)-targeting activity and cytotoxicity. These studies found that specific nitro-substituted analogs exhibit greater TOP1-targeting activity and cytotoxicity than camptothecin, a well-known anticancer agent, suggesting potential applications in cancer research and therapy (Singh et al., 2003).
Synthesis and Oxidation Reactions
Research on the synthesis and oxidation reactions of related compounds has been conducted to understand their chemical properties and reactions. These studies can provide a foundation for developing new synthetic methods and materials with potential applications in various fields, including medicinal chemistry and material science (Potikha et al., 2008).
Antimicrobial Activity
Compounds with a nitrobenzyl group have been synthesized and screened for antimicrobial activity against bacteria and fungal strains. Some synthesized products exhibited good antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Mane et al., 2019).
Fluorescent DNA-Binding Compounds
Research has been conducted on the synthesis of compounds that show strong fluorescence and can intercalate into double-stranded DNA. These findings suggest potential applications in the development of fluorescent probes for biological and medical research (Okuma et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-methyl-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-2-7-18-16(10-13)20(24)17-12-22(9-8-19(17)21-18)11-14-3-5-15(6-4-14)23(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGTCRDBUCYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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